2-Azido 9-fluorenone oxime
CAS No.:
Cat. No.: VC1764715
Molecular Formula: C13H8N4O
Molecular Weight: 236.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8N4O |
|---|---|
| Molecular Weight | 236.23 g/mol |
| IUPAC Name | N-(2-azidofluoren-9-ylidene)hydroxylamine |
| Standard InChI | InChI=1S/C13H8N4O/c14-17-15-8-5-6-10-9-3-1-2-4-11(9)13(16-18)12(10)7-8/h1-7,18H |
| Standard InChI Key | CSOMMICOIVBEFX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=NO)C=C(C=C3)N=[N+]=[N-] |
Introduction
Chemical Structure and Identification
Nomenclature and Basic Identity
2-Azido 9-fluorenone oxime is an organic compound with multiple recognized names in chemical literature. The compound is registered with CAS number 73332-86-2 and has several important identifiers :
Molecular Structure and Composition
The compound features a fluorene backbone with an oxime functional group at the 9-position and an azido group at the 2-position. Its structural characteristics include:
-
Structure: Two benzene rings fused to a five-membered ring, with the azido group attached to one benzene ring and the oxime group at the junction of the rings
Physical and Chemical Properties
Chemical Reactivity
The compound contains three key functional groups that contribute to its chemical behavior:
-
Azido Group (-N₃):
-
High energy content functional group
-
Participates in 1,3-dipolar cycloadditions (particularly with alkynes in click chemistry reactions)
-
Susceptible to reduction to form primary amines
-
Photosensitive and potentially thermally sensitive
-
-
Oxime Group (=N-OH):
-
Fluorene Backbone:
-
Provides structural rigidity and aromatic character
-
Potential site for further substitution reactions
-
May exhibit fluorescent properties
-
Synthesis Methodologies
Precursor Synthesis: 9-Fluorenone Preparation
The synthesis of 2-Azido 9-fluorenone oxime would likely begin with the preparation of 9-fluorenone or a suitable fluorenone derivative. A highly efficient method for preparing fluorenone compounds has been documented using oxidation of fluorene derivatives :
| Reagents | Conditions | Yield | Purity |
|---|---|---|---|
| Fluorene, THF, KOH | Room temperature, air oxidation, 6 hours | 98.5% | 99.0% |
| Fluorene, THF (recycled), KOH | Room temperature, air oxidation, 5 hours | 99.1% | 99.2% |
The procedure involves:
-
Adding fluorene (20g, 0.12mol) to tetrahydrofuran (120ml) with potassium hydroxide (6.70g, 0.12mol)
-
Stirring at room temperature under air for 6 hours
-
Filtering to remove potassium hydroxide
-
Distilling to remove solvent
Similar high-yield approaches have been demonstrated for substituted fluorenes, including:
-
2,7-Dibromofluorene (99.0% yield, 99.5% purity)
-
2,7-Dinitrofluorene (99.1% yield, 99.5% purity)
Analytical Characterization
Spectroscopic Identification
Identification and characterization of 2-Azido 9-fluorenone oxime can be accomplished through various spectroscopic methods:
-
Infrared Spectroscopy:
-
Characteristic azido group absorption: ~2100-2160 cm⁻¹ (strong, asymmetric stretching)
-
Oxime N-OH stretching: ~3200-3300 cm⁻¹
-
C=N stretching vibration: ~1600-1630 cm⁻¹
-
-
Mass Spectrometry:
-
Molecular ion peak: m/z 236
-
Characteristic fragmentation patterns likely include loss of hydroxyl (M-17), nitrogen (M-28), and azide group (M-42)
-
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR would show signals for aromatic protons (7-8 ppm), oxime OH proton (10-12 ppm)
-
¹³C NMR would display signals for aromatic carbons, C=N, and C-N₃ carbons
-
Chemical Identification Methods
Chemical tests that could confirm the presence of key functional groups include:
-
For Azido Group:
-
Reduction with triphenylphosphine followed by hydrolysis to form primary amine
-
Reaction with terminal alkynes under copper catalysis (click chemistry) to form triazoles
-
-
For Oxime Group:
-
Complexation with transition metal ions to form colored complexes
-
Conversion to carbonyl compounds under acidic conditions
-
Current Research Status and Future Directions
Research Timeline
According to PubChem data, 2-Azido 9-fluorenone oxime has been documented in chemical databases since at least 2006, with recent updates to its record as of April 2025 :
| Event | Date | Source |
|---|---|---|
| Initial creation in PubChem | 2006-10-24 | PubChem record |
| Most recent modification | 2025-04-05 | PubChem record |
Research Opportunities
Several promising research directions for 2-Azido 9-fluorenone oxime deserve further exploration:
-
Synthetic Methodology Development:
-
Optimization of synthetic routes to improve yield and purity
-
Development of regioselective methods for introducing the azido group
-
Exploration of green chemistry approaches for more sustainable synthesis
-
-
Click Chemistry Applications:
-
Investigation of its utility in bioconjugation reactions
-
Development of new materials through click chemistry-based polymerization
-
Creation of sensor systems utilizing the click reaction for detection purposes
-
-
Biological Activity Screening:
-
Systematic evaluation of antimicrobial, anticancer, and other biological activities
-
Structure-activity relationship studies with related compounds
-
Investigation of potential applications in photodynamic therapy
-
-
Materials Science Applications:
-
Exploration of potential uses in photosensitive materials
-
Development of coordination polymers using metal-oxime binding
-
Investigation of electronic and optical properties for device applications
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume